REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.CN(C)[CH:8]=[O:9].C[C:12]1[CH:21]=[C:20](C)[CH:19]=[C:18]2[C:13]=1[CH2:14][CH2:15][CH2:16][C:17]2=O.O>C(Cl)(Cl)Cl>[Cl:3][C:17]1[C:18]2[C:13](=[CH:12][CH:21]=[CH:20][CH:19]=2)[CH2:14][CH2:15][C:16]=1[CH:8]=[O:9]
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=C2CCCC(C2=CC(=C1)C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was brought up to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the system was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the system was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
after which the organic layer was washed first with a saturated sodium hydrogencarbonate aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated brine, dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
subjected to reduced-pressure solvent distillation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CCC2=CC=CC=C12)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |